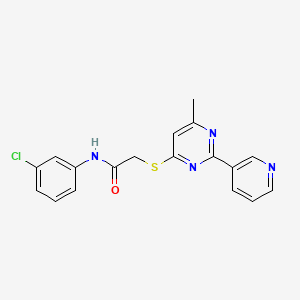
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it suitable for different biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Anion Tuning
Urea derivatives have been studied for their ability to form hydrogels, which are sensitive to the identity of the anion present. This property allows for the tuning of the gels' physical characteristics, such as morphology and rheology, by altering the anionic components. Such materials have applications in drug delivery systems and tissue engineering due to their tunable properties and biocompatibility (Lloyd & Steed, 2011).
Enantioselective Anion Receptors
Research on urea derivatives also extends to their use as enantioselective anion receptors. These compounds can differentiate between the enantiomers of amino acid derivatives, which is fundamental in developing chirally pure pharmaceuticals and in studies of molecular recognition (Roussel et al., 2006).
Synthesis of Heterocyclic Compounds
Urea and thiourea compounds have been employed in the synthesis of diverse heterocyclic structures, such as pyran and pyridine derivatives. These compounds are of interest due to their potential pharmacological activities and their role in the development of new materials and chemicals (Ghorbani‐Vaghei et al., 2015).
Catalysis and Organic Synthesis
Urea derivatives act as catalysts in various organic transformations, including the synthesis of pyran-annulated heterocyclic scaffolds. These reactions are notable for their environmental friendliness and potential in creating biologically active molecules (Brahmachari & Banerjee, 2014).
Antibacterial and Antitumor Activities
The synthesis of novel heterocyclic compounds containing urea motifs has been explored for their antibacterial and antitumor activities. These studies contribute to the search for new therapeutic agents and highlight the versatility of urea derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-11-3-7-18-8-4-11)15-10-14(5-6-14)12-2-1-9-19-12/h1-2,9,11H,3-8,10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMUNSFPLOTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
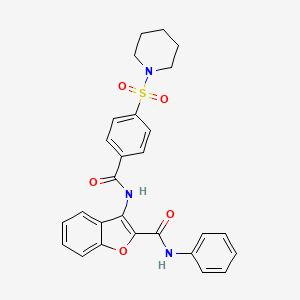
![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)
![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)
![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)

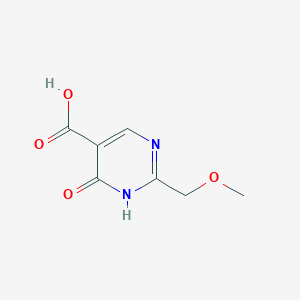
![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)
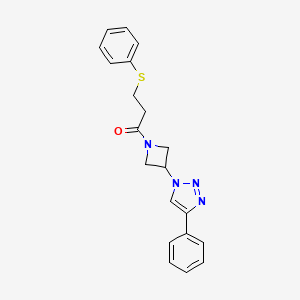

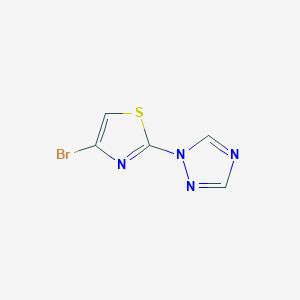

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2842761.png)

